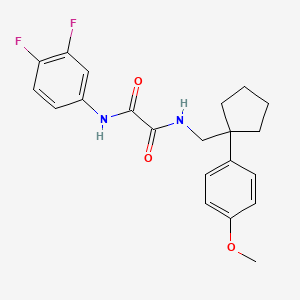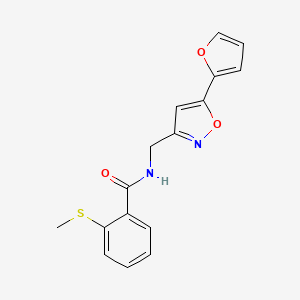
N-(2-Oxothiolan-3-YL)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Oxothiolan-3-YL)morpholine-4-carboxamide is a heterocyclic compound that contains both a morpholine ring and a thiolane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxygen and sulfur atoms in its structure contributes to its unique chemical properties.
Mécanisme D'action
Target of Action
N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide is a complex compound that has been found to interact with various targets. It has been reported to be involved in the catalytic selective oxidation of alcohols to aldehydes and ketones . The compound is polymerized on the surface of amine functionalized magnetic silica nanocomposites .
Mode of Action
The interaction of N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide with its targets involves a series of biochemical reactions. The compound is polymerized on the surface of amine functionalized magnetic silica nanocomposites via an ultrasound-assisted method . Then, MnO2 nanoparticles are formed on the surface of the polymer functionalized magnetic nanocomposites .
Biochemical Pathways
N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide affects the biochemical pathway of the selective aerobic oxidation of alcohols to aldehydes and ketones . This process involves the formation of MnO2 nanoparticles on the surface of the polymer functionalized magnetic nanocomposites .
Result of Action
The result of the action of N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide is the selective aerobic oxidation of alcohols to aldehydes and ketones . This process is facilitated by the MnO2 nanoparticles formed on the surface of the polymer functionalized magnetic nanocomposites .
Action Environment
The action of N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide can be influenced by various environmental factors. For instance, the ultrasound-assisted method used in the polymerization process may affect the compound’s action . .
Analyse Biochimique
Biochemical Properties
N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide has been found to interact with various enzymes and proteins in biochemical reactions . It has been successfully polymerized on the surface of amine functionalized magnetic silica nanocomposites . The nature of these interactions is complex and involves a variety of biochemical processes .
Cellular Effects
It is known that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies could shed light on any transporters or binding proteins it interacts with, and its effects on localization or accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxothiolan-3-YL)morpholine-4-carboxamide typically involves the reaction of morpholine with a thiolane derivative under controlled conditions. One common method includes the use of a thiolane-2,3-dione as a starting material, which reacts with morpholine in the presence of a suitable catalyst to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 25-50°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Oxothiolan-3-YL)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiolane ring can be reduced to form alcohol derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds or alkylating agents are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
N-(2-Oxothiolan-3-YL)morpholine-4-carboxamide can be compared with other similar compounds, such as:
N-acyl-morpholine-4-carbothioamides: These compounds also contain a morpholine ring and exhibit similar biological activities, including antimicrobial and antioxidant properties.
Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
The uniqueness of this compound lies in its specific combination of a morpholine ring and a thiolane ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(2-oxothiolan-3-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c12-8-7(1-6-15-8)10-9(13)11-2-4-14-5-3-11/h7H,1-6H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCOZSZJUXEGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2684864.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2684865.png)
![6-(4-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2684866.png)


![Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2684871.png)
![(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol](/img/structure/B2684872.png)

![5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684875.png)
![(2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2684876.png)
![N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2684877.png)
